![molecular formula C26H29N3O B5185138 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is a chemical compound that belongs to the family of benzimidazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB pathways. In neurodegenerative disorders, it protects neurons from oxidative stress and amyloid beta-induced toxicity by activating the Nrf2/ARE pathway and inhibiting the JNK and ERK pathways. In infectious diseases, it inhibits the growth of various bacteria and viruses by disrupting their membrane integrity and inhibiting their replication.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells, protects neurons from oxidative stress and amyloid beta-induced toxicity, and inhibits the growth of various bacteria and viruses. It also exhibits antioxidant, anti-inflammatory, and immunomodulatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol in lab experiments include its potent anticancer, neuroprotective, and antimicrobial activities. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol. One direction is to further investigate its mechanism of action and molecular targets in various diseases. Another direction is to develop more potent and selective analogs of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol. Additionally, it can be explored for its potential use in combination therapy with other drugs or as a drug delivery system. Finally, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials.
In conclusion, 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its potent anticancer, neuroprotective, and antimicrobial activities make it a valuable target for further research and development.
Synthesemethoden
The synthesis of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol involves the condensation of 2-(3-pyridinyl)benzimidazole with 2,6-di-tert-butyl-4-hydroxyphenol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and amyloid beta-induced toxicity. In infectious diseases, it has been shown to inhibit the growth of various bacteria and viruses, including Mycobacterium tuberculosis and influenza virus.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-(2-pyridin-3-ylbenzimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29-22-12-8-7-11-21(22)28-24(29)17-10-9-13-27-16-17/h7-16,30H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWTOVBKBEMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-[2-(pyridin-3-yl)-1H-benzimidazol-1-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

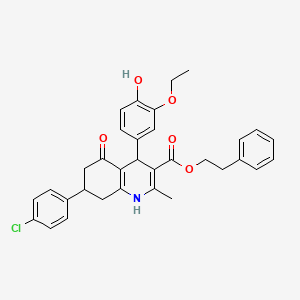
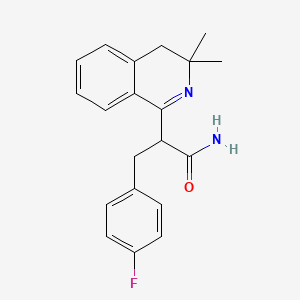
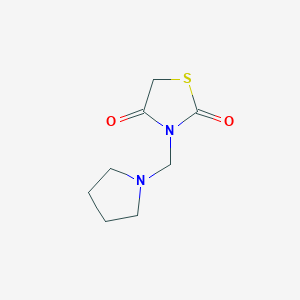
![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
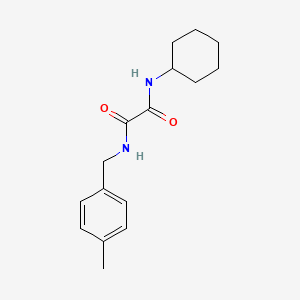


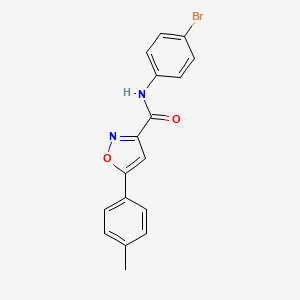
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)
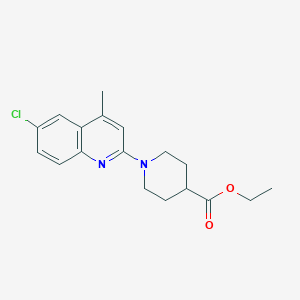
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5185146.png)